![molecular formula C13H15NO3 B2730841 N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide CAS No. 2411305-82-1](/img/structure/B2730841.png)
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide, commonly known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. DYRK1A inhibitor is a promising drug candidate that is being studied extensively for its ability to treat a wide range of neurological disorders, including Alzheimer's disease, Down syndrome, and autism.
作用机制
DYRK1A inhibitor works by inhibiting the activity of the DYRK1A enzyme, which is involved in the regulation of neuronal development and function. By inhibiting this enzyme, DYRK1A inhibitor is able to improve cognitive function and memory in animal models of neurological disorders. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
DYRK1A inhibitor has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of neurological disorders. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. It has also been shown to improve synaptic plasticity, which is important for learning and memory.
实验室实验的优点和局限性
DYRK1A inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of the DYRK1A enzyme, which makes it an ideal tool for studying the role of this enzyme in neurological disorders. In addition, DYRK1A inhibitor has been shown to have minimal toxicity in animal models, which makes it a safe compound to use in lab experiments.
One limitation of DYRK1A inhibitor is that it is a relatively new compound, and its long-term safety and efficacy have not yet been established. In addition, the synthesis of DYRK1A inhibitor is a complex process that requires specialized equipment and expertise, which may limit its availability for some labs.
未来方向
There are several future directions for the study of DYRK1A inhibitor. One area of research is the development of more potent and selective inhibitors of the DYRK1A enzyme. Another area of research is the study of the long-term safety and efficacy of DYRK1A inhibitor in animal models and humans. In addition, the potential therapeutic benefits of DYRK1A inhibitor in other neurological disorders, such as Parkinson's disease and Huntington's disease, are also being studied.
合成方法
DYRK1A inhibitor can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Chemoenzymatic synthesis combines both chemical and enzymatic methods to create the compound. The synthesis of DYRK1A inhibitor is a complex process that requires specialized equipment and expertise.
科学研究应用
DYRK1A inhibitor has been studied extensively for its potential therapeutic benefits in the treatment of neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, Down syndrome, and autism. In addition, DYRK1A inhibitor has been shown to reduce the levels of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. This makes it a promising drug candidate for the treatment of Alzheimer's disease.
属性
IUPAC Name |
N-[1-(3,4-dihydroxyphenyl)propan-2-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-4-13(17)14-9(2)7-10-5-6-11(15)12(16)8-10/h5-6,8-9,15-16H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYIFQWKMUOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)CC1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

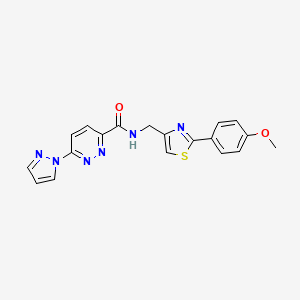
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)
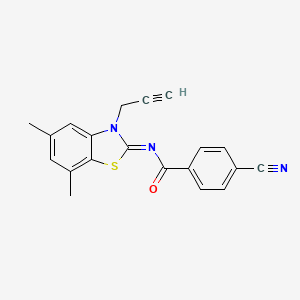
![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)
![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)
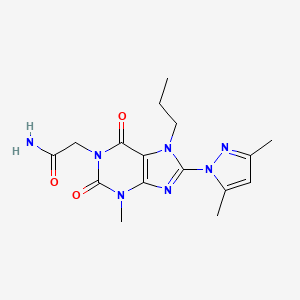
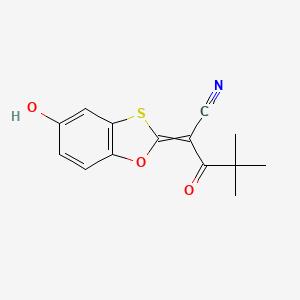
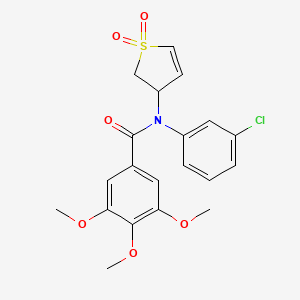
![1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2730773.png)
![1-[(3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;dihydrochloride](/img/structure/B2730774.png)
![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2730775.png)
![ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2730777.png)
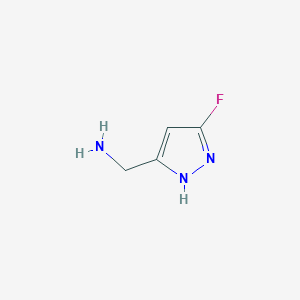
![(4-Chlorophenyl)-[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2730780.png)